rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
Overview
Description
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is a synthetic organic compound with the molecular formula C17H25FN2O2 and a molecular weight of 308.4 g/mol
Preparation Methods
The synthesis of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the benzylamino group. One common synthetic route involves the use of tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate as an intermediate . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group transformations .
Chemical Reactions Analysis
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and benzylamino group play crucial roles in its binding affinity and selectivity . The pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context .
Comparison with Similar Compounds
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine can be compared with similar compounds such as:
tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate: This compound differs by having a hydroxyl group instead of a fluorine atom.
Ethyl (3S,4S)-4-(benzylamino)-3-hydroxy-1-piperidinecarboxylate: This compound has an ethyl ester group instead of a tert-butyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25FN2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
JXBLMDWEOQDVAC-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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